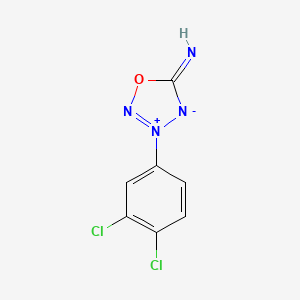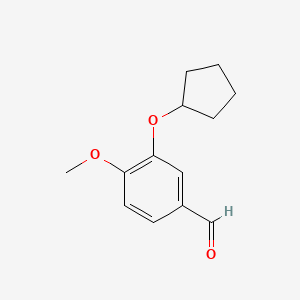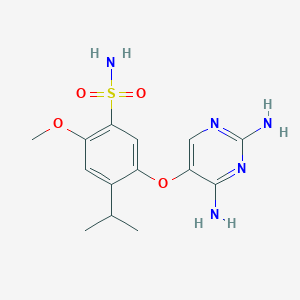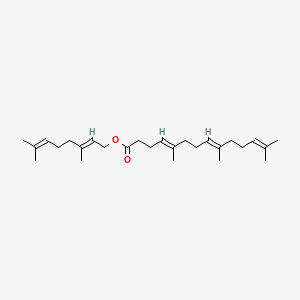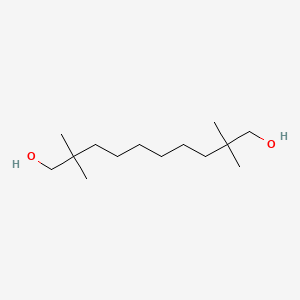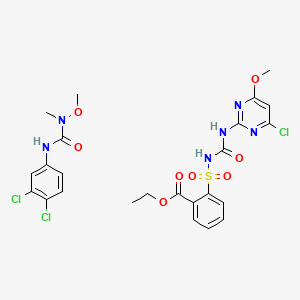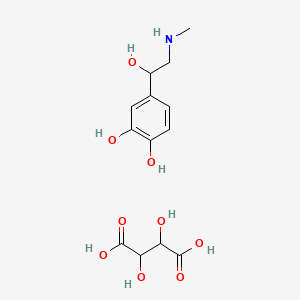
Epinephrine bitartrate
Overview
Description
Epinephrine bitartrate is an α,β-adrenergic receptor agonist . It has positive chronotropic and inotropic effects on cardiac muscle. Its major actions are mediated via activation of adenylate cyclase .
Synthesis Analysis
Epinephrine bitartrate was nominated for use as a 0.05% and 0.18% topical gel in combination with 4% lidocaine and 0.5% tetracaine for use as a local anesthetic .Molecular Structure Analysis
Epinephrine bitartrate has a molecular formula of C13H19NO9 . Its molecular weight is 333.29 . The method of analysis depends on the quantitative conversion of the substances into OS,W N-triacetyl derivatives which may be extracted into chloroform, weighed, identified, and examined polarimetrically for the determination of stereochemical composition .Chemical Reactions Analysis
The method of analysis depends on the quantitative conversion of the substances into OS,W N-triacetyl derivatives . The norepinephrine in a solution of U. S. P. epinephrine may be quantitatively isolated as its triacetyl derivative and determined colormetrically after deacetylation and oxidation to noradrenochrome .Physical And Chemical Properties Analysis
Epinephrine bitartrate has a molecular weight of 333.29 . It is soluble in DMSO at 67 mg/mL .Scientific Research Applications
Glaucoma Treatment
Epinephrine bitartrate has been used in the treatment of various forms of glaucoma for several decades. Research by Ballintine and Garner (1961) revealed that prolonged local treatment with epinephrine bitartrate led to a significant improvement in the coefficient of outflow in glaucomatous eyes. This improvement was primarily due to a reduction in the rate of production of aqueous humor and an increase in the facility of outflow with continued treatment over weeks or months (Ballintine & Garner, 1961).
Analytical Chemistry
In the field of analytical chemistry, El-Kommos et al. (1990) developed a spectrophotometric method for determining epinephrine and norepinephrine, including their bitartrate salts. This method, which involved the use of sodium periodate in aqueous alcoholic medium, was found to be simple, accurate, and particularly suitable for routine analysis of epinephrine and norepinephrine injections (El-Kommos, Mohamed, & Khedr, 1990).
Pharmaceutical Analysis
T. Wilson (1990) conducted a study focusing on the validation of an amperometric high-performance liquid chromatographic determination of epinephrine in bupivacaine and epinephrine injection. This research aimed to develop and validate a sensitive and specific assay method for epinephrine as the bitartrate salt (Wilson, 1990).
Veterinary Medicine
In veterinary medicine, Joseph L. Scott (1962) investigated the metabolism of labeled epinephrine in the Leghorn Chicken. This study focused on the role of certain enzymes in the inactivation of epinephrine, providing initial indications that monoamine oxidase is involved in epinephrine inactivation in chickens (Scott, 1962).
Ocular Pharmacology
Research in ocular pharmacology has explored the effects of epinephrine bitartrate on various aspects of eye health. For example, Hull et al. (1975) studied the impact of epinephrine on the corneal endothelium, finding that intracameral epinephrine, especially in certain dilutions, could prevent endothelial damage during intraocular surgery (Hull et al., 1975).
Mechanism of Action
Target of Action
Epinephrine bitartrate primarily targets alpha-adrenergic receptors and beta-adrenoceptors . These receptors are part of the G protein-coupled receptor family and are widely distributed throughout the body . They play a significant role in mediating the physiological effects of epinephrine.
Mode of Action
Epinephrine bitartrate interacts with its targets, leading to a cascade of changes within the cell. Through its action on alpha-adrenergic receptors, epinephrine minimizes the vasodilation and increased vascular permeability that occurs during anaphylaxis, which can cause the loss of intravascular fluid volume and hypotension .
Biochemical Pathways
Epinephrine bitartrate affects the GPCR/G protein pathway . This pathway is involved in various cellular processes, including signal transduction, cell proliferation, and regulation of gene expression. The activation of this pathway by epinephrine bitartrate leads to downstream effects that mediate the compound’s physiological actions.
Pharmacokinetics
The pharmacokinetics of epinephrine bitartrate involves its absorption, distribution, metabolism, and excretion (ADME). It is administered through various routes, including intravenous, inhalation, nebulization, intramuscular injection, and subcutaneous injection . The pharmacokinetics of epinephrine autoinjectors has been studied extensively . These studies suggest that intramuscular injection leads to a faster peak plasma concentration (Cmax) and that there is a dose-dependent increase in plasma concentration .
Result of Action
The action of epinephrine bitartrate results in a range of physiological effects. It is used to relieve respiratory distress due to bronchospasm, provide rapid relief of hypersensitivity reactions to drugs, animal serums, and other allergens, and prolong the action of infiltration anesthetics . In addition, it is the primary drug administered during cardiopulmonary resuscitation (CPR) to reverse cardiac arrest .
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-NDAAPVSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049415 | |
| Record name | Epinephrine bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bronitin | |
CAS RN |
51-42-3 | |
| Record name | (-)-Epinephrine (+)-bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinephrine bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinephrine bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPINEPHRINE BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does epinephrine bitartrate exert its effects at the cellular level?
A1: Epinephrine bitartrate primarily acts by binding to adrenergic receptors, specifically α and β-adrenergic receptors, on the surface of various cells [, , ]. This binding triggers a cascade of intracellular signaling events, leading to diverse physiological responses depending on the receptor subtype and target tissue.
Q2: Can you elaborate on the specific downstream effects mediated by epinephrine bitartrate binding to α and β-adrenergic receptors?
A2: Binding to α-adrenergic receptors generally leads to vasoconstriction, while binding to β-adrenergic receptors produces effects such as vasodilation, increased heart rate, and bronchodilation [, , , ].
Q3: The research mentions that epinephrine bitartrate can modulate protein glycosylation. Could you explain this further?
A3: Studies using rat parotid acinar cells demonstrate that epinephrine bitartrate, via β-adrenergic receptor activation, influences N-linked protein glycosylation []. This effect is concentration-dependent and can be blocked by the β-adrenergic antagonist propranolol.
Q4: What is the molecular formula and weight of epinephrine bitartrate?
A4: Epinephrine bitartrate has the molecular formula C13H19NO3 · C4H6O6 and a molecular weight of 333.30 g/mol [, , ].
Q5: What spectroscopic techniques are commonly employed to characterize epinephrine bitartrate?
A5: Researchers frequently utilize ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) to analyze and quantify epinephrine bitartrate [, , , ].
Q6: What factors influence the stability of epinephrine bitartrate in pharmaceutical preparations?
A6: Epinephrine bitartrate's stability is affected by factors such as pH, temperature, exposure to light, and the presence of other excipients in the formulation [, , , ]. Alkaline pH, high temperatures, and light exposure accelerate its degradation.
Q7: How does the addition of sodium bicarbonate to lidocaine-epinephrine bitartrate mixtures impact stability?
A7: Studies indicate that adding sodium bicarbonate to lidocaine-epinephrine bitartrate solutions, especially when exposed to light, significantly accelerates epinephrine degradation []. This is attributed to the alkaline pH of the resulting mixture.
Q8: Are there strategies to enhance the stability of epinephrine bitartrate in pharmaceutical formulations?
A8: Researchers are exploring various formulation strategies to improve the stability of epinephrine bitartrate, including the use of antioxidants, buffering agents to maintain optimal pH, and protective packaging to minimize light exposure [, , ].
Q9: The research highlights the use of epinephrine bitartrate in inducing metamorphosis in oyster larvae. Could you provide more details?
A9: Epinephrine bitartrate effectively induces metamorphosis in competent larvae of the flat oyster (Ostrea angasi) [, ]. This effect has proven valuable in hatchery production and research on larval development and settlement.
Q10: What is the primary route of administration for epinephrine bitartrate, and how does this affect its pharmacokinetic profile?
A10: While the provided research focuses on topical and intraocular applications, it's important to note that epinephrine bitartrate can be administered through various routes, including intravenous, intramuscular, subcutaneous, and inhalation [, , , , ]. The route of administration significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Q11: What in vivo models have been used to study the effects of epinephrine bitartrate?
A11: Researchers have employed various animal models, including rabbits, dogs, rats, and mice, to investigate the effects of epinephrine bitartrate on parameters such as blood pressure, ocular pressure, and blood flow [, , , , , , , ].
Q12: The research discusses the use of epinephrine bitartrate in glaucoma treatment. Could you elaborate on its mechanism in this context?
A12: Studies using rabbit models demonstrate that epinephrine bitartrate can lower intraocular pressure (IOP), a key therapeutic goal in glaucoma management [, , , ]. While the exact mechanisms are still under investigation, evidence suggests that it might reduce aqueous humor production and enhance outflow facility.
Q13: What are the potential adverse effects associated with epinephrine bitartrate use, and how are these managed?
A13: While the provided research focuses on scientific aspects, it's crucial to acknowledge that epinephrine bitartrate, like any medication, can cause side effects []. Common adverse effects may include anxiety, tremors, sweating, and increased heart rate.
Q14: What analytical methods are employed to quantify epinephrine bitartrate in biological samples?
A14: Researchers often utilize sophisticated analytical techniques like high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, for sensitive and specific quantification of epinephrine bitartrate in biological matrices [, , ].
Q15: Why is the validation of analytical methods crucial in epinephrine bitartrate research?
A15: Analytical method validation ensures the accuracy, precision, specificity, and reliability of the results obtained from experiments involving epinephrine bitartrate quantification []. This is essential for drawing meaningful conclusions and making informed decisions based on the data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



